(3S)-1-methanesulfonylpyrrolidin-3-amine

Description

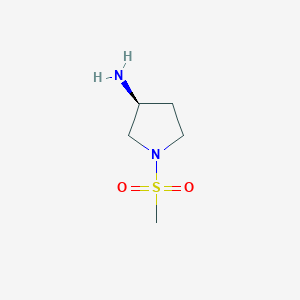

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-methylsulfonylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSDVVJHGYAHB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3s 1 Methanesulfonylpyrrolidin 3 Amine and Analogous Chiral Pyrrolidine Sulfonamides

Stereoselective and Enantioselective Synthesis of the Chiral Pyrrolidine (B122466) Core

The asymmetric synthesis of the pyrrolidine ring is a critical step in obtaining the desired enantiomerically pure final product. Various catalytic methods have been developed to achieve high levels of stereocontrol in the formation of this heterocyclic core.

Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides

A novel and efficient method for the synthesis of enantioenriched pyrrolidines involves a gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. This approach combines the principles of chiral tert-butylsulfinimine chemistry with the unique catalytic activity of gold. prepchem.comgoogle.com This strategy represents the first successful synthesis of pyrrolidines from homopropargyl sulfonamide precursors. prepchem.comnih.gov

The reaction proceeds in a tandem sequence where the gold catalyst first facilitates a 5-endo-dig cycloisomerization of the homopropargyl sulfonamide. This is followed by an in-situ hydrogenation of the resulting iminium intermediate. mdpi.com Gold plays a dual catalytic role in this process. mdpi.com The use of a suitable hydride source, such as triisopropylsilane, is crucial for the hydrogenation step. mdpi.com This methodology has proven to be quite general, tolerating a variety of functional groups and affording excellent yields and high enantioselectivities. nih.govmdpi.com

Key features of this gold-catalyzed reaction include its operational simplicity and the ability to produce a range of enantioenriched pyrrolidine derivatives by starting with the appropriate chiral source. mdpi.com The reaction conditions are typically mild, and the high degree of stereocontrol is derived from the chiral auxiliary attached to the sulfonamide.

Table 1: Gold-Catalyzed Synthesis of Enantioenriched Pyrrolidines Data sourced from studies on tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides.

| Catalyst System | Hydride Source | Substrate Type | Product | Yield (%) | Enantioselectivity |

| Et3PAuNTf2 | Triisopropylsilane | Chiral Homopropargyl Sulfonamide | Enantioenriched Pyrrolidine | >99 | Excellent |

Iridium-Catalyzed N-Heterocyclization Routes to Enantioenriched Pyrrolidines

Iridium catalysts have emerged as powerful tools for the synthesis of N-heterocycles, including enantioenriched pyrrolidines. One notable approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. google.comthieme-connect.com These reactive intermediates can then undergo [3+2] dipolar cycloaddition reactions with various alkenes to furnish highly functionalized pyrrolidines. google.comthieme-connect.com This method, utilizing Vaska's complex ([IrCl(CO)(PPh3)2]) and a silane (B1218182) reductant, is notable for its ability to generate both stabilized and unstabilized azomethine ylides under mild conditions. google.comthieme-connect.com The subsequent cycloaddition often proceeds with high regio- and diastereoselectivity. thieme-connect.comchemrxiv.org

Another iridium-catalyzed strategy involves the successive reductive amination of diketones with anilines, which provides a direct route to N-aryl-substituted pyrrolidines. prepchem.com This transfer hydrogenation process offers good to excellent yields under mild conditions and represents a novel pathway for the synthesis of azacycles. prepchem.com Furthermore, iridium complexes have been successfully employed in the asymmetric hydrogenation of ketones, which can be a key step in the synthesis of chiral precursors for pyrrolidine ring formation. organic-chemistry.org

Reductive Amination Strategies for Chiral Pyrrolidine Formation

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the formation of chiral pyrrolidines. nih.gov This method typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. google.com The stereoselectivity of this process can be controlled through the use of chiral catalysts or auxiliaries.

One powerful approach is the use of imine reductases (IREDs) in a biocatalytic reductive amination. For instance, the asymmetric reductive amination of N-Boc-piperidone using an engineered IRED can produce (S)-3-aminopyrrolidine with high enantiomeric excess. nih.gov This biocatalytic method offers a green and efficient route to this key chiral intermediate. nih.gov

Chemo-catalytic methods are also prevalent. For example, an efficient synthesis of 2-aminomethyl and 3-amino pyrrolidines has been developed through a sequence of proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination/cyclization step. chemrxiv.org This organocatalytic approach provides the desired products in high yields and with good enantioselectivity. chemrxiv.org Standard reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are effective for the in-situ reduction of the imine intermediate. prepchem.comnih.gov

Other Asymmetric Ring-Forming Reactions and Cyclization Approaches

A diverse array of other asymmetric cyclization strategies has been developed to access the chiral pyrrolidine core. The [3+2] cycloaddition of azomethine ylides with alkenes is a particularly powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. researchgate.net The diastereoselectivity of this reaction can be directed by using a chiral dipolarophile or a chiral dipole precursor, such as those derived from N-tert-butanesulfinimine. researchgate.net

The "clip-cycle" synthesis is an innovative approach that involves an initial alkene metathesis to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate. nih.govchemrxiv.org This is followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. nih.govchemrxiv.org This method is versatile, allowing for the synthesis of various substituted pyrrolidines and spiropyrrolidines. nih.gov

Ring-closing enyne metathesis (RCEM) provides another efficient route to chiral pyrrolidine derivatives. organic-chemistry.orgmdpi.com This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, can be performed on substrates containing a basic nitrogen atom under mild conditions. mdpi.com Other notable methods include the diastereoselective Mannich reaction followed by iodocyclization, and the enantioselective lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile. prepchem.com

Table 2: Comparison of Asymmetric Ring-Forming Reactions for Chiral Pyrrolidines

| Reaction Type | Key Features | Stereocontrol |

| [3+2] Cycloaddition | Forms up to four stereocenters simultaneously. | High diastereoselectivity using chiral precursors. |

| "Clip-Cycle" Synthesis | Combines metathesis and aza-Michael cyclization. | High enantioselectivity with chiral acid catalyst. |

| Ring-Closing Enyne Metathesis | Atom-economical, produces conjugated dienes. | Stereochemistry derived from chiral starting material. |

| Diastereoselective Mannich/Iodocyclization | Stepwise construction of the ring. | Diastereoselectivity controlled by chiral sulfinimine. |

Installation and Derivatization of the Methanesulfonyl Moiety

Once the chiral 3-aminopyrrolidine (B1265635) core is synthesized and appropriately protected, the final step is the installation of the methanesulfonyl group onto the pyrrolidine nitrogen.

Oxidative Sulfonylation Reactions and S-N Bond Formation

The formation of the sulfonamide S-N bond is typically achieved by reacting the secondary amine of the pyrrolidine ring with a methanesulfonylating agent. The most common reagent for this transformation is methanesulfonyl chloride (MsCl). The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A synthetic route to (S)-3-aminopyrrolidine dihydrochloride (B599025) starts from trans-4-hydroxy-L-proline and involves a key sulfonylation step. google.com In this multi-step process, after N-protection, the hydroxyl group is converted to a mesylate using methanesulfonyl chloride. google.com This mesylate is then displaced with azide, followed by reduction to the amine. While this example shows the formation of a C-O-S bond for activation, the direct formation of the N-S bond on the pyrrolidine ring nitrogen would follow a similar principle of reacting the amine with methanesulfonyl chloride.

The nature of the S-N bond in sulfonamides has been studied, and it is understood that these bonds are stable and possess specific geometric and electronic properties that are valuable in medicinal chemistry. chemrxiv.org The synthesis of sulfonamides via the coupling of amines and sulfonyl chlorides is a robust and widely used transformation in organic synthesis. organic-chemistry.org

Palladium-Catalyzed Enantioselective Sulfonylation Approaches

While direct palladium-catalyzed enantioselective N-sulfonylation of a pyrrolidine amine is not a widely documented primary strategy, palladium catalysis is instrumental in the asymmetric synthesis of the chiral pyrrolidine core, which is subsequently sulfonated or built from sulfonated precursors. These methods establish the crucial stereocenter at the C3 position through enantioselective C-C or C-N bond-forming reactions, where the palladium catalyst, in conjunction with a chiral ligand, orchestrates the stereochemical outcome.

One major approach involves the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) precursors with imines. nih.govosti.gov In this context, N-sulfonyl-protected imines (sulfonimines) have been identified as particularly effective reaction partners, leading to the formation of N-sulfonylated pyrrolidines in high yields. osti.gov The enantioselectivity of this cycloaddition is induced by the use of chiral phosphine (B1218219) ligands complexed to the palladium center. The catalytic cycle is believed to involve a zwitterionic Pd-TMM intermediate, and the chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the imine, thereby setting the absolute stereochemistry of the newly formed pyrrolidine ring. nih.gov

Another significant strategy is the enantioselective palladium-catalyzed α-C–H functionalization of N-protected pyrrolidines. nih.govnih.gov While many examples focus on arylation, the underlying principle of generating a chiral, configurationally stable organopalladium intermediate can be applied to other transformations. For instance, a process combining enantioselective deprotonation followed by transmetalation and a palladium-catalyzed cross-coupling reaction can create a stereocenter adjacent to the nitrogen atom. nih.gov By employing chiral ligands, such as chiral phosphoric acids, the palladium catalyst can direct the C-H activation and subsequent bond formation enantioselectively. nih.gov This provides a powerful route to chiral 2-substituted pyrrolidines, which can be further elaborated to target molecules like (3S)-1-methanesulfonylpyrrolidin-3-amine.

Furthermore, palladium(II)-catalyzed enantioselective difunctionalization of alkenes provides a pathway to complex pyrrolidine structures. nih.gov In these reactions, an intramolecular nucleophilic attack by a tethered nitrogen nucleophile, such as a sulfonamide, onto a palladium-activated alkene forms the pyrrolidine ring. The stereochemistry is controlled by a chiral ligand on the palladium(II) center during this key cyclization step. nih.gov

Protecting Group Chemistry and Stereochemical Control in Multi-Step Syntheses

Utilization of Chiral Auxiliaries and Catalysts in Stereodivergent Pathways

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product from a common starting material, simply by changing the chiral catalyst or auxiliary. This approach offers remarkable control and flexibility in accessing specific chiral pyrrolidine sulfonamides.

A prominent example of catalyst-controlled stereodivergence is seen in the asymmetric [3+2] cycloaddition of iminoesters with α-substituted acrylates. acs.org By selecting different combinations of a silver salt and a chiral phosphine ligand, either the exo or endo diastereomer of the resulting C4-quaternary pyrrolidine can be obtained with exceptional levels of diastereoselectivity and enantioselectivity. For example, a catalytic system of Ag₂O with a CA-AA-Amidphos ligand can favor the endo product, while a system of AgHMDS with a DTBM-Segphos ligand directs the reaction toward the exo product. acs.org This highlights the profound influence of the catalyst's chiral environment on the transition state geometry, enabling precise selection of the desired product diastereomer.

| Catalytic System | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ag₂O/CA-AA-Amidphos | endo | >99:1 | >99% |

| AgHMDS/DTBM-Segphos | exo | >99:1 | 99% |

Chiral auxiliaries also play a crucial role in directing stereochemical outcomes. The N-tert-butanesulfinyl group, developed by Ellman, is a widely used chiral auxiliary in the synthesis of chiral amines and their derivatives. acs.orgosi.lv When attached to a nitrogen or carbon atom, this group can effectively shield one face of a reactive intermediate, such as an imine, directing the approach of a nucleophile to the opposite face with high diastereoselectivity. For instance, the 1,3-dipolar cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides yields densely substituted pyrrolidines with excellent diastereoselectivity, where the stereochemistry is dictated by the chiral sulfinyl group. acs.org The auxiliary can typically be removed under mild acidic conditions after the desired stereocenter(s) have been established.

Diastereoselective and Enantioselective Resolution Techniques for Pyrrolidine Sulfonamides

Resolution techniques are essential for separating racemic mixtures or enhancing the stereochemical purity of chiral compounds. For pyrrolidine sulfonamides, both kinetic and dynamic kinetic resolution methods, as well as chromatographic separations, are highly valuable.

Dynamic Kinetic Resolution (DKR) is a particularly efficient strategy that can theoretically convert an entire racemic mixture into a single desired enantiomer, thus avoiding the 50% yield limit of traditional kinetic resolution. This is achieved by combining a rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other.

An elegant application of this principle is the organocatalytic dynamic kinetic resolution cascade for the synthesis of highly functionalized pyrrolidines. pkusz.edu.cnnih.govacs.org In this approach, a reversible aza-Henry reaction is combined with a DKR-driven aza-Michael cyclization. pkusz.edu.cnnih.govacs.orgfigshare.com A chiral organocatalyst, such as one derived from a Cinchona alkaloid, selectively catalyzes the cyclization of one enantiomer of the intermediate, while the unreacted enantiomer is continuously racemized. This process allows for the formation of polysubstituted pyrrolidines with multiple stereocenters in high yield, and with excellent diastereomeric and enantiomeric purity. pkusz.edu.cnnih.gov

| Substrate (Aldimine) | Substrate (Nitroalkene) | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phenyl | Methyl ester | 85% | >20:1 | 94% |

| 4-Chlorophenyl | Methyl ester | 95% | >20:1 | 92% |

| 2-Naphthyl | Methyl ester | 80% | >20:1 | 92% |

| 2-Furyl | Methyl ester | 75% | >20:1 | 90% |

| Cyclohexyl | Methyl ester | 82% | >20:1 | 95% |

In addition to DKR, chromatographic methods are fundamental for the analytical and preparative separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for resolving enantiomers of sulfonamide derivatives. nih.gov These methods can be optimized for analytical-scale determination of enantiomeric excess or scaled up for the semi-preparative isolation of pure enantiomers, which is crucial for subsequent biological evaluation. nih.gov

Stereochemical Characterization and Chirality in 3s 1 Methanesulfonylpyrrolidin 3 Amine

Elucidation and Confirmation of the (3S) Absolute Configuration

The assignment of the (3S) absolute configuration to 1-methanesulfonylpyrrolidin-3-amine is achieved through rigorous stereochemical control during its synthesis and confirmed by analytical techniques. The most common and reliable method for obtaining an enantiomerically pure compound is to employ stereoselective synthesis, which typically starts from a precursor of a known absolute configuration, often referred to as a "chiral pool" starting material.

For the synthesis of (3S)-1-methanesulfonylpyrrolidin-3-amine, a common precursor is (S)-3-aminopyrrolidine or a protected derivative. The chirality at the C3 position is established in the starting material and is maintained throughout the synthetic sequence. The introduction of the methanesulfonyl group at the nitrogen atom does not affect the chiral center at C3.

Confirmation of the absolute configuration of the final product and intermediates can be accomplished through several methods:

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a crystalline compound. By forming a crystalline salt or derivative of this compound, its absolute configuration can be unambiguously determined. Systematic studies using single crystal X-ray crystallography are a powerful tool for determining the molecular structure and absolute configuration of enantiomers. mdpi.comnih.gov

Stereoselective Synthesis : The use of a starting material with a known absolute configuration, such as a derivative of proline or 4-hydroxyproline, provides a high degree of confidence in the stereochemistry of the final product. mdpi.com The reaction pathways are designed to proceed with retention or a predictable inversion of configuration.

Correlation with Known Compounds : The stereochemistry can be confirmed by chemically converting the compound, without affecting the chiral center, into a different compound whose absolute configuration is already known. Spectroscopic and chiroptical data can then be compared.

Chiroptical Properties and Spectroscopic Methods for Stereochemical Analysis

The chirality of this compound gives rise to specific interactions with plane-polarized light and provides distinct signals in certain spectroscopic experiments, which are instrumental for its characterization and for determining its enantiomeric purity.

Optical Rotation : As a chiral molecule, this compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic properties, measured with a polarimeter. The specific rotation, denoted as [α], is a standardized value dependent on the concentration, solvent, temperature, and the wavelength of the light used. The sign of the rotation (+ or -) is an empirical value and does not directly correlate with the (S) or (R) configuration without comparison to a known standard.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are essential techniques for separating the enantiomers of a racemic mixture and for determining the enantiomeric excess (ee) of a sample. chromatographyonline.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines. researchgate.net The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, additives (such as acids and bases), and temperature can significantly affect the resolution of the enantiomers. chromatographyonline.comresearchgate.net

NMR Spectroscopy : While standard ¹H or ¹³C NMR spectra of enantiomers are identical, NMR spectroscopy can be a powerful tool for stereochemical analysis when using chiral derivatizing agents (CDAs). frontiersin.org Reacting the amine with a CDA, such as Mosher's acid, creates a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the determination of enantiomeric purity. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry in rigid molecular structures by measuring through-space interactions between protons. mdpi.com

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules produce a characteristic CD spectrum, and the sign of the Cotton effect can often be related to the absolute configuration of the molecule, providing another method for its confirmation. nih.gov

Table 1: Spectroscopic and Chromatographic Methods for Stereochemical Analysis

| Method | Principle | Application for this compound |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral substance. | Confirms the presence of a single enantiomer and characterizes its chiroptical properties. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Quantifies enantiomeric purity (ee%) and allows for the preparative separation of enantiomers. chromatographyonline.comresearchgate.net |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. frontiersin.org | Determines enantiomeric purity by integrating the signals of the resulting diastereomers. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in 3D space. | Provides unambiguous proof of the absolute (3S) configuration of a suitable crystalline derivative. mdpi.comnih.gov |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. | Helps to confirm the absolute configuration by analyzing the sign of the Cotton effect. nih.gov |

Configurational Stability and Pyramidal Inversion Considerations in Pyrrolidine (B122466) Amines

The stereochemical integrity of this compound depends on the stability of its chiral center. It is crucial to distinguish between the configurational stability of the carbon stereocenter and the dynamic processes occurring at the nitrogen atom.

The chiral center in this molecule is the carbon atom at the 3-position of the pyrrolidine ring. This C-N bond is stable, and the (S) configuration is not subject to inversion under normal conditions. The energy barrier to break bonds and invert the configuration at a carbon stereocenter is very high, ensuring its configurational stability.

The nitrogen atom in the pyrrolidine ring, however, is a tertiary amine and is subject to a phenomenon known as pyramidal inversion or nitrogen inversion. wikipedia.org This is a rapid process where the nitrogen atom and its substituents oscillate through a planar transition state, effectively turning the pyramid-shaped amine "inside out". wikipedia.org For a simple chiral amine where the nitrogen itself is the stereocenter, this rapid inversion would lead to racemization. wikipedia.org

In this compound, the nitrogen atom is not a stereocenter because two of its substituents are part of the same pyrrolidine ring. However, the inversion process still occurs and influences the conformation of the ring. The rate of nitrogen inversion can be influenced by several factors:

Ring Strain : In small rings like azetidine (B1206935) (four-membered), the inversion barrier is higher compared to less strained rings like pyrrolidine (five-membered). rsc.org

Substituents on Nitrogen : The bulky and electron-withdrawing methanesulfonyl group attached to the nitrogen is expected to influence the energy barrier for inversion. Electron-withdrawing groups generally increase the inversion barrier by increasing the p-character of the nitrogen lone pair, making the planar transition state less favorable.

Despite the dynamic inversion at the nitrogen, the absolute configuration at the C3 carbon remains unaffected. Therefore, this compound is a configurationally stable chiral molecule.

Impact of Stereochemistry on Molecular Conformation and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. To relieve torsional strain, it adopts puckered conformations. The dynamic process through which the ring interconverts between these puckered forms without passing through a high-energy planar state is called pseudorotation . The two principal conformations are the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The stereochemistry at the C3 position plays a critical role in determining the preferred conformation of the pyrrolidine ring. The substituent at C3 (the amino group) can occupy either a pseudo-axial or a pseudo-equatorial position in the various puckered conformations. The molecule will preferentially adopt the conformation that minimizes steric and electronic repulsions.

In this compound, the presence of the amino group at C3 and the large methanesulfonyl group at the nitrogen atom creates significant conformational biases.

Substituent Orientation : The (3S) configuration dictates the spatial orientation of the amino group. The ring will pucker in a way that places this group, as well as the bulky N-methanesulfonyl group, in positions that minimize unfavorable steric interactions (e.g., 1,3-diaxial interactions). Computational studies on substituted pyrrolidines show that fluorine substitution can significantly alter the conformational equilibrium. beilstein-journals.org

Locked Conformations : In some cases, particularly in more complex bicyclic systems, the pseudorotation of the pyrrolidine ring can be "locked" into a specific conformation. rsc.org While this compound is not bicyclic, the bulky substituents can create a high energy barrier for interconversion, leading to a strong preference for a limited set of conformations.

The conformational preference is a dynamic equilibrium, but the (3S) stereochemistry ensures that, on average, the molecule populates a specific region of its conformational space, which is integral to its recognition and interaction with other chiral molecules.

Chemical Transformations and Reactivity Profile of 3s 1 Methanesulfonylpyrrolidin 3 Amine

Reactions at the Primary Amine Functionality (e.g., N-Alkylation, Acylation, Amidation)

The primary amine group at the C3 position of the pyrrolidine (B122466) ring is a key site for nucleophilic reactions. As with other primary amines, it can readily undergo N-alkylation, acylation, and amidation.

N-Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides. chemicalbook.com The reaction typically proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary alkyl halides). organic-chemistry.org However, a significant challenge in the N-alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumsu.eduwikipedia.org To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the amine or employing protecting groups. The use of Hünig's base (N,N-diisopropylethylamine), a non-nucleophilic base, can be effective in scavenging the acid produced during the reaction without competing in the alkylation itself. researchgate.net

Acylation: The primary amine of (3S)-1-methanesulfonylpyrrolidin-3-amine is expected to react readily with acylating agents like acyl chlorides and acid anhydrides to form amides. libretexts.orgfishersci.co.uk This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). fishersci.co.uk The resulting amide bond is a stable functional group found in many biologically active molecules. The Schotten-Baumann reaction conditions, which involve using an aqueous base, are commonly employed for this transformation. fishersci.co.uk

Amidation: Direct amidation, the formation of an amide from a carboxylic acid and an amine, is another important transformation. This reaction typically requires activation of the carboxylic acid, as it would otherwise engage in an acid-base reaction with the amine. nih.gov Common methods involve the use of coupling reagents that form a highly activated ester intermediate. fishersci.co.uk Alternatively, reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) or titanium tetrachloride can facilitate direct amidation. nih.govnih.gov

| Reaction Type | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-X) | Secondary Amine (R-NH-R') | Potential for over-alkylation to tertiary amines and quaternary salts. msu.eduwikipedia.org |

| Acylation | Acyl chlorides (R-COCl), Acid anhydrides ((RCO)₂O) | Amide (R-CO-NH-R') | Often requires a base to neutralize acidic byproducts. fishersci.co.uk |

| Amidation | Carboxylic acids (R-COOH) with coupling agents (e.g., DCC, EDC) | Amide (R-CO-NH-R') | Requires activation of the carboxylic acid. fishersci.co.uknih.gov |

Transformations Involving the Sulfonamide Group (e.g., Stability, Modifications)

The methanesulfonyl group attached to the pyrrolidine nitrogen forms a stable sulfonamide linkage. Sulfonamides are generally robust functional groups, resistant to hydrolysis under many conditions. nih.gov However, they can undergo specific chemical transformations.

The sulfonamide group is known to be a versatile motif in medicinal chemistry. nih.gov While the S-N bond is generally stable, modifications can be achieved under specific conditions. For instance, certain sulfonamide derivatives can be modified enantioselectively using carbene organocatalysis to form phthalidyl derivatives, which can act as potential prodrugs. rsc.org The introduction of a sulfonamide group to a biguanide (B1667054) derivative has been shown to inhibit the formation of platelet thrombus. mdpi.com This highlights the potential for the sulfonamide moiety in this compound to influence biological activity through its chemical properties.

Theoretical studies on nucleophilic substitution at a sulfonyl center suggest that the sulfur atom is highly electropositive, which influences the reaction mechanism. nih.gov This inherent property affects the stability and reactivity of the sulfonamide group.

Reactivity of the Pyrrolidine Ring System (e.g., N-Substitutions, C-H Functionalization)

The pyrrolidine ring is a saturated five-membered heterocycle. chemicalbook.comwikipedia.org Its nitrogen atom is sp³-hybridized, and the ring itself is not planar, adopting various puckered conformations. nih.gov

N-Substitutions: The nitrogen of the pyrrolidine ring in this compound is already substituted with a methanesulfonyl group, making it a sulfonamide. Further direct N-alkylation at this position is not feasible as it lacks a hydrogen atom. However, the existing N-sulfonyl group acts as an electron-withdrawing group, which can influence the reactivity of the rest of the molecule.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. acs.org In the context of N-sulfonyl pyrrolidines, C-H functionalization can be directed to specific positions on the ring. For instance, rhodium-catalyzed nitrene insertion into C-H bonds can be used to synthesize substituted pyrrolidines. researchgate.net Palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidines has also been demonstrated, using directing groups to control regioselectivity. acs.org These methods offer pathways to introduce further complexity and functionality to the pyrrolidine scaffold of this compound.

| Reaction Type | Description | Potential Reagents/Catalysts | Significance |

|---|---|---|---|

| N-Substitution | The pyrrolidine nitrogen is part of a stable sulfonamide and is not readily available for further substitution. | N/A | The N-sulfonyl group influences the overall electronic properties of the ring. |

| C-H Functionalization | Direct conversion of a C-H bond on the pyrrolidine ring to a C-C, C-N, or C-O bond. acs.org | Rhodium catalysts, Palladium catalysts. researchgate.netacs.org | Allows for the introduction of diverse substituents onto the pyrrolidine scaffold. |

Mechanistic Investigations of Key Reactions Involving this compound or its Structural Motif

Understanding the mechanisms of reactions involving the structural motifs of this compound is crucial for predicting its reactivity and designing synthetic routes.

Nucleophilic Substitution at the Primary Amine: Reactions such as N-alkylation at the primary amine likely proceed through an SN2 mechanism for unhindered primary and secondary alkyl halides. This involves a backside attack by the nucleophilic amine on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. organic-chemistry.org For tertiary alkyl halides, an SN1 mechanism, involving the formation of a carbocation intermediate, is more probable. wikipedia.orgmasterorganicchemistry.com

Intramolecular C-H Amination: The synthesis of pyrrolidines can be achieved through intramolecular C-H amination. Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-halide amides to form pyrrolidines suggest a pathway that can involve Cu(I)/Cu(II) catalytic cycles. nih.govacs.org Kinetic isotope effect experiments have indicated that C-H bond cleavage is the turnover-limiting step in some of these transformations. acs.org

Reactions at the Sulfonyl Group: Theoretical studies of nucleophilic substitution at a sulfonyl sulfur atom have shown that the reaction can proceed through a double-well potential energy surface. nih.gov Natural Bond Orbital (NBO) analyses indicate substantial charge transfer interactions in the transition states, which is a consequence of the highly electropositive nature of the sulfur center. nih.gov

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Architectures and Scaffolds

The rigid, stereodefined structure of (3S)-1-methanesulfonylpyrrolidin-3-amine provides a robust platform for the construction of complex chiral architectures. The primary amine offers a versatile handle for a variety of chemical transformations, allowing for the extension of the molecular framework in a controlled, stereospecific manner. Synthetic chemists can leverage the inherent chirality of this building block to direct the stereochemical outcome of subsequent reactions, thereby assembling intricate three-dimensional structures with high enantiomeric purity.

The methanesulfonyl group, while primarily imparting specific physicochemical properties, can also influence the conformational preferences of the pyrrolidine (B122466) ring, further guiding the spatial arrangement of substituents. This level of control is paramount in the synthesis of molecules with precisely defined topographies, which is often a prerequisite for potent and selective biological activity.

Utility in Asymmetric Catalysis and Chiral Ligand Design

While direct applications of this compound as a chiral ligand in asymmetric catalysis are not extensively documented in publicly available research, its structural motifs are pertinent to the design of such ligands. The chiral 3-aminopyrrolidine (B1265635) core is a privileged scaffold found in a variety of successful chiral ligands.

The design of effective chiral ligands often involves the incorporation of a stereogenic center within a rigid cyclic framework to create a well-defined chiral pocket around a metal center. The amine functionality of this compound can be readily derivatized to introduce coordinating groups, such as phosphines or other heteroatoms, capable of binding to transition metals. The stereochemistry at the C3 position of the pyrrolidine ring would then dictate the chiral environment of the resulting metal complex, influencing the enantioselectivity of catalyzed reactions.

Further research into the derivatization of this compound could lead to the development of novel ligands for a range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations. The electronic properties of the methanesulfonyl group could also play a role in modulating the catalytic activity and selectivity of such newly designed ligands.

Precursor for Diverse Heterocyclic Systems and Derivatives

A significant and well-documented application of this compound is its role as a key precursor in the synthesis of diverse heterocyclic systems, most notably in the development of kinase inhibitors. The primary amine of this building block serves as a crucial nucleophile for constructing larger, fused ring systems.

A prominent example is its use in the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives, which have been identified as potent inhibitors of LIM kinase (LIMK). In these syntheses, the chiral amine of this compound is typically reacted with a suitably functionalized pyrazolopyrimidine core. This reaction, often a nucleophilic aromatic substitution, directly incorporates the chiral pyrrolidine moiety into the final molecule.

The resulting compounds, bearing the (3S)-1-methanesulfonylpyrrolidin-3-yl group, have demonstrated significant therapeutic potential. The specific stereochemistry and the presence of the methanesulfonyl group are often critical for achieving high potency and selectivity for the target kinase.

| Precursor Compound | Resulting Heterocyclic System | Therapeutic Target |

| This compound | 1H-pyrazolo[3,4-d]pyrimidine derivatives | LIM kinase (LIMK) |

Role in Scaffold Diversity Generation for Discovery Chemistry Programs

In the realm of drug discovery, the generation of molecular diversity around a core scaffold is a fundamental strategy for identifying and optimizing lead compounds. This compound serves as an excellent starting point for creating libraries of structurally diverse molecules.

The reactivity of the primary amine allows for a wide array of chemical modifications, including acylation, alkylation, sulfonylation, and reductive amination. Each of these transformations introduces new functional groups and alters the physicochemical properties of the resulting molecule. By employing a variety of reaction partners in a combinatorial fashion, medicinal chemists can rapidly generate a large number of derivatives.

This approach, often referred to as diversity-oriented synthesis, enables the exploration of a broad chemical space around the chiral pyrrolidine core. The resulting compound libraries can then be screened against various biological targets to identify novel hits. The inherent three-dimensionality of the pyrrolidine scaffold, imparted by its non-planar structure and stereocenter, is particularly advantageous in designing molecules that can interact effectively with the complex binding sites of biological macromolecules.

The methanesulfonyl group further contributes to the diversity of the generated scaffolds by influencing properties such as solubility, polarity, and metabolic stability, all of which are critical considerations in the design of new drug candidates.

Computational and Theoretical Studies of 3s 1 Methanesulfonylpyrrolidin 3 Amine and Analogs

Molecular Modeling and Conformational Analysis of the Pyrrolidine (B122466) Sulfonamide System

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the pyrrolidine sulfonamide system, which forms the core of (3S)-1-methanesulfonylpyrrolidin-3-amine, understanding its conformational landscape is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its ability to interact with biological targets.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substitution pattern on the ring, including the methanesulfonyl group at the 1-position and the amine group at the 3-position, significantly influences the preferred conformation. Molecular mechanics calculations are often employed to determine the relative energies of these different conformations. rsc.org These simulations help identify the low-energy, and therefore most probable, conformations of the molecule in different environments.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of molecules. aps.org These methods are used to calculate various electronic properties that are critical for understanding chemical reactivity and intermolecular interactions.

Electronic Properties: DFT calculations can determine the distribution of electron density within the this compound molecule. This allows for the calculation of properties such as molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying regions of the molecule that are electron-rich (and likely to act as hydrogen bond acceptors) and electron-poor (likely to act as hydrogen bond donors).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. arabjchem.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound and its analogs, a smaller HOMO-LUMO gap would suggest higher reactivity. These calculations can help in predicting how the molecule will interact with its biological target at an electronic level. arabjchem.orgmdpi.com

Below is a table summarizing key quantum chemical descriptors that can be calculated for this compound.

| Quantum Chemical Descriptor | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

In Silico Studies of Molecular Recognition and Ligand-Target Interactions

In silico studies, which are computational simulations, are pivotal in understanding how a ligand like this compound recognizes and binds to its biological target. Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

The process involves placing the three-dimensional structure of this compound into the binding site of its target protein. A scoring function is then used to estimate the binding affinity for different poses, with the lowest energy pose being considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are crucial for binding.

For analogs of this compound, molecular docking can be used to predict how changes in the chemical structure will affect binding affinity and selectivity. arabjchem.org This information is invaluable for guiding the design of new compounds with improved properties. For instance, simulations can explore how modifying the substituents on the pyrrolidine ring or the sulfonamide group impacts the interactions with specific amino acid residues in the target's active site. arabjchem.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies. nih.gov

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For this compound and its analogs, a QSAR study would involve synthesizing and testing a series of related compounds. Then, computational descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, pharmacophore features).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume).

Preclinical Medicinal Chemistry and Pharmacological Relevance As a Scaffold

Design and Synthesis of Derivatives as Preclinical Pharmacological Probes

The design and synthesis of derivatives based on the (3S)-1-methanesulfonylpyrrolidin-3-amine scaffold are driven by the need for potent and selective pharmacological probes to investigate biological pathways and validate drug targets. The primary amino group at the 3-position serves as a convenient handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination.

Medicinal chemists often employ a strategy of decorating the core scaffold with different chemical moieties to explore the structure-activity relationship (SAR). For instance, in the development of kinase inhibitors, the amine can be functionalized with heterocyclic cores, such as pyrimidines or pyrrolo[2,3-d]pyrimidines, which are known to interact with the hinge region of the kinase active site. The synthesis of such derivatives often involves multi-step sequences, starting from commercially available chiral precursors to ensure the desired stereochemistry of the final compounds.

While specific examples detailing the synthesis of FAK or IDO1 inhibitors directly from this compound are not extensively documented in publicly available literature, the general synthetic strategies for creating libraries of pyrrolidine (B122466) sulfonamide derivatives are well-established. These typically involve the coupling of the amine with various carboxylic acids, sulfonyl chlorides, or heterocyclic building blocks to generate a diverse set of compounds for biological screening.

Table 1: Representative Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reagent/Conditions | Functional Group Introduced |

|---|---|---|

| Acylation | Carboxylic acid, coupling agent (e.g., HATU, EDCI) | Amide |

| Sulfonylation | Sulfonyl chloride, base (e.g., triethylamine) | Sulfonamide |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amine |

| Urea Formation | Isocyanate | Urea |

Strategic Scaffold-Hopping and Bioisosteric Replacements Utilizing the Pyrrolidine Sulfonamide Motif

Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dundee.ac.uk The pyrrolidine sulfonamide motif is a versatile scaffold that can be both the starting point and the result of such strategies.

Scaffold-Hopping: In this approach, the core structure of a known active compound is replaced with a structurally different scaffold that maintains the key pharmacophoric features. For example, a known inhibitor with a different core but similar spatial arrangement of functional groups could be "hopped" to a pyrrolidine sulfonamide scaffold to explore new intellectual property space or to improve drug-like properties. The three-dimensional nature of the pyrrolidine ring makes it an attractive scaffold for mimicking the topology of other ring systems.

Bioisosteric Replacements: This strategy involves the substitution of one functional group with another that has similar steric and electronic properties, leading to a molecule with similar biological activity. drughunter.comnih.gov The sulfonamide group in the this compound scaffold can itself be a bioisostere for other functional groups, such as a carboxylic acid or an amide, offering a different hydrogen bonding pattern and altered physicochemical properties. Conversely, other parts of a molecule incorporating this scaffold can be modified through bioisosteric replacements. For instance, a phenyl ring attached to the amine could be replaced by a pyridine or other heteroaromatic ring to modulate properties like solubility and metabolic stability.

Exploration of Target Engagement Mechanisms (e.g., Kinase Inhibition, Enzyme Modulation, Receptor Binding)

Derivatives of this compound can engage with biological targets through a variety of mechanisms, largely dictated by the nature of the substituents appended to the scaffold.

Kinase Inhibition: In the context of protein kinases, the pyrrolidine sulfonamide scaffold can serve as a foundation for ATP-competitive inhibitors. The core structure can position key functional groups to interact with specific residues in the ATP-binding pocket. For example, a heterocyclic moiety attached to the amine can form hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors. The methanesulfonyl group can form additional hydrogen bonds or van der Waals interactions in the solvent-exposed region, contributing to both potency and selectivity.

Enzyme Modulation: Beyond kinases, this scaffold can be used to design inhibitors for other enzyme classes. The specific interactions will depend on the topology of the enzyme's active site. The chiral nature of the scaffold is particularly important for achieving selective inhibition of enzymes that have stereospecific recognition sites.

This compound as a Core Scaffold for Potential Inhibitors (e.g., Focal Adhesion Kinase, Indoleamine 2,3-Dioxygenase 1)

The structural features of this compound make it a promising scaffold for the development of inhibitors targeting enzymes implicated in cancer and immune regulation, such as Focal Adhesion Kinase (FAK) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with cancer progression and metastasis. Many FAK inhibitors feature a heterocyclic core that interacts with the kinase hinge region. The this compound scaffold can be used to present such a heterocycle in a favorable orientation for binding. The sulfonamide moiety can also contribute to binding affinity and selectivity.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, leading to immunosuppression in the tumor microenvironment. Several IDO1 inhibitors are known to interact with the heme iron in the active site. While the this compound scaffold itself does not directly chelate the iron, it can be used to position functional groups that do, or to occupy adjacent binding pockets to achieve potent and selective inhibition. The development of sulfonamide-containing IDO1 inhibitors has been an active area of research. nih.gov

Table 2: Potential Inhibitory Activity of Scaffolds Related to this compound

| Target | Scaffold Type | Representative IC₅₀ Values |

|---|---|---|

| Dipeptidyl peptidase-IV (DPP-IV) | Pyrrolidine Sulfonamide Derivative | 11.32 µM nih.gov |

| Glycine Transporter 1 (GlyT1) | Pyrrolidine Sulfonamide Derivative | 0.001 µM (Kᵢ) nih.gov |

| Focal Adhesion Kinase (FAK) | Pyrrolo[2,3-d]pyrimidine Derivative | 19.1 nM nih.gov |

Note: The IC₅₀ and Kᵢ values presented are for derivatives containing related structural motifs and are intended to be illustrative of the potential of the scaffold class.

Emerging Research Directions and Future Perspectives

Advancements in Sustainable and Green Synthesis Methodologies for Chiral Pyrrolidine (B122466) Sulfonamides

The pharmaceutical industry's increasing focus on sustainability has spurred the development of greener synthetic routes to chiral molecules, including pyrrolidine sulfonamides. These efforts are centered on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

One of the most promising green approaches is biocatalysis , which employs enzymes to catalyze chemical transformations with high selectivity and under mild conditions. nih.govnih.govcore.ac.uknih.govacs.org Engineered enzymes, such as imine reductases and transaminases, are being developed to facilitate the asymmetric synthesis of chiral amines, a key step in the production of compounds like (3S)-1-methanesulfonylpyrrolidin-3-amine. researchgate.net For instance, the use of biocatalysts can circumvent the need for heavy metal catalysts and harsh reaction conditions often associated with traditional synthetic methods. researchgate.net

Flow chemistry represents another significant advancement in the sustainable synthesis of chiral pyrrolidine sulfonamides. researchgate.netresearchgate.net Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer processes. digitellinc.com The miniaturized nature of flow systems also reduces solvent consumption and waste generation. researchgate.net The synthesis of sulfonamides, a critical step in producing the target compound, has been successfully demonstrated using flow chemistry, highlighting its potential for greener and more efficient manufacturing. acs.orgresearchgate.net

| Green Chemistry Approach | Key Advantages | Relevance to Chiral Pyrrolidine Sulfonamides |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.govcore.ac.uknih.govacs.org | Asymmetric synthesis of the chiral amine precursor. researchgate.net |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, reduced solvent use. researchgate.netresearchgate.netdigitellinc.com | Efficient and scalable synthesis of the sulfonamide moiety. acs.orgresearchgate.net |

| Green Solvents/Reagents | Reduced environmental impact, improved safety. nih.govchemrxiv.org | Synthesis of sulfonamides in aqueous media. nih.govchemrxiv.org |

| One-Pot Syntheses | Increased efficiency, reduced waste and resource consumption. mdpi.com | Streamlining the overall synthetic pathway. |

Development of Novel Catalytic Systems for Highly Enantioselective Transformations

The synthesis of enantiomerically pure chiral pyrrolidine sulfonamides heavily relies on the development of highly efficient and selective catalytic systems. Research in this area is focused on three main pillars: organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral pyrrolidine-based organocatalysts, often derived from proline, are particularly effective in promoting a wide range of enantioselective transformations. nih.govcore.ac.ukacs.orgresearchgate.netdundee.ac.uk These catalysts are attractive due to their low toxicity, stability, and ready availability. researchgate.net Novel bifunctional organocatalysts that combine a pyrrolidine scaffold with other functional groups, such as thiourea (B124793) or squaramide, are being designed to enhance catalytic activity and stereocontrol.

Transition metal catalysis remains a cornerstone of asymmetric synthesis, with continuous efforts to develop more efficient and selective catalysts. nih.govmdpi.com Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions. nih.gov For the synthesis of chiral amines and pyrrolidines, complexes of rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands have demonstrated high efficacy in asymmetric hydrogenation and transfer hydrogenation reactions. uniroma1.it Recent advancements also include the use of more earth-abundant and less toxic metals as catalysts.

Biocatalysis , as mentioned in the previous section, is also a rapidly evolving field for enantioselective transformations. nih.govnih.govcore.ac.uknih.govacs.org Directed evolution and protein engineering techniques are being used to create tailor-made enzymes with enhanced substrate specificity and enantioselectivity for the synthesis of chiral building blocks of pyrrolidine sulfonamides. nih.gov

| Catalytic System | Catalyst Examples | Key Transformations | Enantioselectivity |

| Organocatalysis | Proline derivatives, diarylprolinol silyl (B83357) ethers, chiral bifunctional catalysts. nih.govcore.ac.ukacs.orgresearchgate.netdundee.ac.uk | Michael additions, aldol (B89426) reactions, Mannich reactions. | Often >90% ee |

| Transition Metal Catalysis | Rh, Ir, Ru complexes with chiral phosphine ligands. nih.govmdpi.comuniroma1.it | Asymmetric hydrogenation, transfer hydrogenation, amination. | Can exceed 99% ee |

| Biocatalysis | Imine reductases, transaminases, lipases. nih.gov | Asymmetric reduction of imines, kinetic resolution of racemic amines. | Typically very high (>99% ee) |

Integration with Artificial Intelligence and Machine Learning in De Novo Drug Design and Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools for the de novo design of novel molecules and the optimization of existing scaffolds. nih.govresearchgate.netmdpi.comresearchgate.netbhsai.org For chiral pyrrolidine sulfonamides, these computational approaches can accelerate the identification of new drug candidates with improved efficacy and pharmacokinetic properties. researchgate.netcsmres.co.uk

De novo drug design algorithms, powered by deep learning and generative models, can explore vast chemical spaces to generate novel molecular structures with desired biological activities. nih.govresearchgate.netmdpi.com These models can be trained on large datasets of known active compounds to learn the underlying structure-activity relationships and then generate new molecules with optimized properties. researchgate.net This approach can lead to the discovery of entirely new pyrrolidine sulfonamide derivatives with unique therapeutic potential. csmres.co.uk

Scaffold optimization is another area where AI and ML are making a significant impact. nih.gov Machine learning models can be used to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing for the rapid screening of large libraries of potential drug candidates. researchgate.netdundee.ac.uk This enables researchers to prioritize the synthesis and testing of the most promising molecules, thereby saving time and resources. For the chiral pyrrolidine sulfonamide scaffold, ML models can guide the selection of optimal substituents to enhance target affinity and selectivity. csmres.co.uk

Furthermore, AI can be employed in the design of synthetic routes and the optimization of reaction conditions, contributing to the development of more efficient and sustainable manufacturing processes for these compounds. researchgate.net

| AI/ML Application | Description | Impact on Chiral Pyrrolidine Sulfonamide Research |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. nih.govresearchgate.netmdpi.com | Discovery of new therapeutic agents based on the pyrrolidine sulfonamide scaffold. csmres.co.uk |

| Scaffold Optimization | Predictive models guide the modification of existing scaffolds to improve activity and ADMET properties. nih.govresearchgate.netdundee.ac.uk | Enhancement of the therapeutic potential of known pyrrolidine sulfonamides. csmres.co.uk |

| Synthetic Route Design | Algorithms predict optimal synthetic pathways and reaction conditions. researchgate.net | More efficient and sustainable synthesis of target compounds. |

| Bioactivity Prediction | Machine learning models predict the biological activity of virtual compounds. researchgate.netdundee.ac.uk | Rapid identification of promising drug candidates for further investigation. |

Expanding the Chemical Space and Structural Diversity of Chiral Pyrrolidine Sulfonamide Derivatives

Expanding the chemical space and structural diversity of chiral pyrrolidine sulfonamide derivatives is crucial for the discovery of new therapeutic agents with novel mechanisms of action and improved pharmacological profiles. digitellinc.comchemrxiv.org Several strategies are being employed to achieve this, including scaffold hopping, combinatorial synthesis, and the functionalization of existing molecules.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core scaffold of a known active compound with a structurally different one while retaining its biological activity. nih.govcsmres.co.uk This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. nih.gov For the chiral pyrrolidine sulfonamide class, scaffold hopping could involve replacing the pyrrolidine ring with other nitrogen-containing heterocycles or modifying the sulfonamide linker.

Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds by systematically varying the substituents at different positions of a common scaffold. nih.govnih.govcore.ac.uk This approach is well-suited for exploring the structure-activity relationships of chiral pyrrolidine sulfonamides and for identifying derivatives with optimized properties. nih.govnih.gov The use of solid-phase synthesis and automated techniques can further accelerate the generation of these compound libraries. nih.govnih.govcore.ac.uk

The functionalization of the this compound core at various positions offers another avenue for increasing structural diversity. researchgate.net Modifications to the pyrrolidine ring, the amine group, or the methanesulfonyl moiety can lead to a wide range of new derivatives with potentially different biological activities. nih.govacs.org For instance, the introduction of different substituents on the pyrrolidine ring can modulate the compound's lipophilicity, polarity, and steric properties, which can in turn influence its binding to a biological target. nih.gov

| Strategy | Description | Application to Chiral Pyrrolidine Sulfonamides |

| Scaffold Hopping | Replacing the core structure with a different one while maintaining biological activity. nih.govcsmres.co.uk | Discovery of novel classes of compounds with similar therapeutic potential. |

| Combinatorial Synthesis | Rapid generation of large libraries of related compounds. nih.govnih.govcore.ac.uk | Exploration of structure-activity relationships and optimization of properties. |

| Functionalization | Introduction of new functional groups at various positions of the molecule. researchgate.net | Creation of a diverse range of derivatives with potentially new biological activities. nih.govacs.org |

Q & A

Basic: What are the critical parameters for synthesizing (3S)-1-methanesulfonylpyrrolidin-3-amine with high enantiomeric purity?

Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to preserve stereochemistry. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to ensure the (3S)-configuration is retained.

- Real-time monitoring : Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) track reaction progress and enantiomeric excess .

- Purification : Column chromatography or recrystallization to isolate the enantiopure product .

Basic: Which spectroscopic and computational methods confirm the stereochemistry and three-dimensional structure of this compound?

- NMR spectroscopy : - and -NMR identify chemical shifts influenced by the chiral center and sulfonyl group .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable.

- Computational modeling : Density functional theory (DFT) or molecular dynamics simulations predict spatial arrangements and verify stability of the (3S)-conformation .

Advanced: How can researchers design experiments to identify biological targets of this compound?

- Receptor binding assays : Radioligand displacement studies using -labeled analogs to measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Kinase profiling : High-throughput screening against kinase libraries to identify inhibitory activity.

- CRISPR-Cas9 mutagenesis : Knockout cell lines to assess dependency on specific pathways .

Advanced: What computational approaches predict the interaction dynamics between this compound and its protein targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to active sites, prioritizing key residues (e.g., hydrogen bonds with the sulfonyl group) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (≥100 ns trajectories) to evaluate binding free energy (MM/PBSA calculations) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

- Purity validation : Confirm compound integrity via HPLC (>98% purity) and mass spectrometry to rule out degradation products .

- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to minimize variability.

- Meta-analysis : Compare structural analogs to identify trends in substituent effects on activity .

Basic: What purification strategies optimize yield and purity of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., DCM/MeOH gradients) for column chromatography to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyrrolidine ring to enhance metabolic stability .

- Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamide or phosphonate groups to modulate receptor selectivity .

Advanced: What methodologies assess the metabolic stability of this compound in preclinical studies?

- Liver microsome assays : Incubate with human/rodent microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition screening : Identify cytochrome P450 isoforms involved in metabolism to predict drug-drug interactions .

Basic: How is enantiomeric purity validated for this compound?

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases to resolve enantiomers .

- Optical rotation : Compare experimental [α] values with literature data for the (3S)-enantiomer .

Advanced: What in silico and in vitro strategies predict the toxicological profile of this compound?

- QSAR models : Predict hepatotoxicity or cardiotoxicity using software like Derek Nexus or Leadscope .

- Ames test : Screen for mutagenicity in bacterial reverse mutation assays .

- hERG channel binding : Patch-clamp electrophysiology to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.